2,3'-ANHYDROTHYMIDINE

Vue d'ensemble

Description

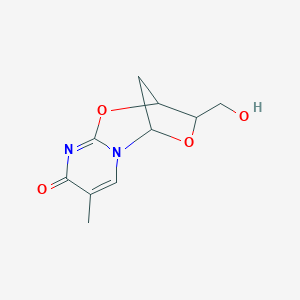

3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,5,3]dioxazepine ring system

Applications De Recherche Scientifique

3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleoside metabolism.

Materials Science: The unique ring structure makes it a candidate for developing new materials with specific electronic properties.

Biological Research: It is used in studies involving enzyme inhibition and molecular interactions.

Mécanisme D'action

Target of Action

It’s known that 3’-modified nucleosides are used as inhibitors of hiv replication

Mode of Action

The mode of action of 2,3’-Anhydrothymidine involves a series of chemical reactions. For instance, it can be derivatized to 5’-benzoyl-2’,3’-anhydrothymidine for use in the synthesis of 5’-Derivatives of 3’-(tetrazole-2’-yl)-3’-deoxythymidines . It can also be contacted with thioacetic acid to produce 3’-S-acetyl-3’-thio-2’-deoxynucleosides .

Biochemical Pathways

It’s known that metabolic pathways involve a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products .

Pharmacokinetics (ADME Properties)

It’s known that the compound is a powder form and soluble in methanol . It’s stored at -20°C, suggesting that it’s stable under low temperatures

Result of Action

It’s known that 3’-modified nucleosides, such as 2,3’-anhydrothymidine, are used as inhibitors of hiv replication

Action Environment

It’s known that the compound is stable under low temperatures, as it’s stored at -20°c

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one typically involves multiple steps. One common method starts with thymidine, which undergoes a series of reactions including protection, oxidation, and cyclization to form the desired compound . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the stability of intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

Reduction: The compound can be reduced to modify the dioxazepine ring.

Substitution: Functional groups on the pyrimido ring can be substituted with other groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a more saturated ring system .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cytarabine: Another nucleoside analog used in cancer treatment.

Gemcitabine: A nucleoside analog with antiviral and anticancer properties.

Fludarabine: Used in the treatment of hematological malignancies.

Uniqueness

What sets 3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one apart is its unique ring structure, which provides distinct electronic properties and potential for targeted therapeutic applications .

Activité Biologique

2,3'-Anhydrothymidine (2,3'-AHT) is a nucleoside analog derived from thymidine, notable for its unique structural features that confer distinct biological activities. This compound has garnered attention in pharmacological research due to its potential antiviral and anticancer properties. This article reviews the biological activity of 2,3'-AHT, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

2,3'-AHT is characterized by the absence of the 2' and 3' hydroxyl groups on the ribose sugar moiety, which influences its interaction with nucleic acid synthesis machinery. The synthesis of 2,3'-AHT can be achieved through various chemical modifications of thymidine or via direct synthetic routes involving anhydro derivatives.

Synthesis Methods

- Chemical Modification : Traditional methods involve the modification of thymidine to create 2,3'-AHT through selective protection and deprotection strategies.

- Direct Synthesis : Recent advancements have introduced more efficient synthetic pathways that yield higher purity and yield of 2,3'-AHT.

Biological Activity

The biological activity of 2,3'-AHT primarily revolves around its role as an antiviral agent and its potential in cancer therapy.

Antiviral Activity

Research indicates that 2,3'-AHT exhibits significant antiviral activity against several viruses. Its mechanism involves:

- Inhibition of Viral Replication : 2,3'-AHT competes with natural nucleosides for incorporation into viral RNA or DNA, disrupting viral replication processes.

- Case Study : A study demonstrated that 2,3'-AHT effectively inhibited HIV replication in vitro by interfering with reverse transcriptase activity. The compound showed an EC50 value comparable to established antiviral agents like AZT (zidovudine) .

| Compound | EC50 (μM) | CC50 (μM) |

|---|---|---|

| 2,3'-AHT | 15 | >100 |

| AZT | 0.04 | >100 |

Anticancer Activity

In addition to its antiviral properties, 2,3'-AHT has shown promise as an anticancer agent:

- Mechanism : The compound induces apoptosis in cancer cells by disrupting DNA synthesis and promoting cell cycle arrest.

- Case Study : In a study involving various cancer cell lines, 2,3'-AHT demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

Research Findings

Recent studies have elucidated the mechanisms underlying the biological activities of 2,3'-AHT:

- Inhibition of Ribonucleotide Reductase : Research indicates that 2,3'-AHT inhibits ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition leads to reduced nucleotide availability for viral replication and tumor growth .

- Structural Studies : X-ray crystallography has provided insights into the conformational dynamics of 2,3'-AHT in complex with target enzymes, revealing binding affinities that support its role as a competitive inhibitor .

Propriétés

IUPAC Name |

10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(7(4-13)15-8)16-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSNHEYOIASGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3CC(C(O3)CO)OC2=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936178 | |

| Record name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15981-92-7 | |

| Record name | NSC144601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Hydroxymethyl)-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,3'-anhydrothymidine in nucleoside chemistry?

A1: this compound serves as a crucial synthetic intermediate in nucleoside chemistry. Its strained three-membered epoxide ring makes it highly reactive towards nucleophiles, enabling the introduction of various substituents at the 3'-position of the deoxyribose sugar. This characteristic is widely exploited to synthesize therapeutically important nucleoside analogs, including the anti-HIV drug, 3'-azido-3'-deoxythymidine (AZT). [, , ]

Q2: Can you elaborate on the synthesis of AZT from this compound?

A2: AZT synthesis involves reacting this compound with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). [] The azide ion (N3-) acts as a nucleophile, attacking the less hindered carbon of the epoxide ring, leading to ring opening and formation of the 3'-azido-3'-deoxythymidine (AZT) with inversion of configuration at the 3'-position. [, , ]

Q3: Are there alternative nucleophiles besides azide that can react with this compound?

A3: Yes, various other nucleophiles besides azide can react with this compound. Examples include:

- Thioacetic acid: Leads to the formation of 3'-S-acetyl-3'-thiothymidine, a key intermediate in synthesizing 3',5'-dithiothymidine. []

- O,O-disubstituted phosphorodithioic acids: Yields thymidine 3′-S-phosphorodithioate and dithymidine-3′-S-phosphorodithioate, valuable compounds in nucleotide chemistry. []

- Methyl mercaptan anion: Opens the epoxide ring to give the 3′-methylthio derivative, a precursor to 3′-(methylsulfinyl)-3′-deoxythymidine and its sulfone analog. []

- Triethylammonium salts of tetrazole or 5-substituted tetrazoles: Reacts with 5′-O-benzoyl-2,3′-anhydrothymidine to yield 5′-O-benzoyl-3′-(tetrazole-2”-yl)-3′-deoxythymidine and its 5”-substituted derivatives, which can be further modified to yield 3′-(tetrazole-2”-yl)-3′-deoxythymidine and its 5”-derivatives. []

Q4: How does the structure of this compound influence its reactivity?

A4: The reactivity of this compound stems from the inherent ring strain within its 2,3'-epoxy ring. This strain makes the ring susceptible to nucleophilic attack, primarily at the less sterically hindered 3'-carbon. [, , ]

Q5: What are some challenges associated with synthesizing this compound?

A5: Synthesizing this compound can be challenging due to the potential for side reactions, such as the formation of 2,5'-anhydro-1-(2-deoxy---threo-pentofuranosyl)thymine. [] Additionally, optimizing reaction conditions to favor the desired 2,3'-anhydro product over other possible isomers requires careful consideration. [, , , , ]

Q6: How is this compound typically synthesized?

A6: Several methods have been developed for the synthesis of this compound:

- DBU-mediated cyclization: Treatment of 5′-O-tritylthymidine with perfluorobutanesulfonyl fluoride and DBU in toluene yields 5′-O-trityl-2,3′-anhydrothymidine. []

- Thermal or base-promoted conversion: Heating or treating 5′-O-TBDMS-3′-O-(1H-imidazole-1-thiocarbonyl)thymidine with a base results in the formation of 5′-O-TBDMS-2,3′-anhydro-thymidine. [, ]

- Mitsunobu reaction: Direct conversion of thymidine to 2,3′-anhydrothymidine can be achieved using the Mitsunobu reaction. []

- Diphenyl sulphite mediated conversion: Heating thymidine with diphenyl sulphite in dimethylacetamide also leads to the formation of 2,3′-anhydrothymidine. [, ]

Q7: What is the role of protecting groups in the synthesis of this compound and its derivatives?

A7: Protecting groups, such as benzoyl, tosyl, trityl, and TBDMS, are often employed in the synthesis of this compound and its derivatives to prevent unwanted side reactions at the 5′-hydroxyl group. [, , , , , ] They are strategically chosen based on their compatibility with reaction conditions and ease of removal after the desired transformations are complete.

Q8: Has the crystal structure of this compound or its derivatives been determined?

A8: Yes, the crystal structure of 5′-O-tosyl-2,3′-anhydrothymidine has been determined. The crystal belongs to the triclinic system, space group P1. The analysis revealed the absence of intermolecular hydrogen bonds and a 32.23° angle between the benzene ring and pyrimidine planes. []

Q9: What are the potential applications of 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) derived from this compound?

A9: [18F]FLT, synthesized from this compound, is a radiotracer used in positron emission tomography (PET) to image cellular proliferation. This is particularly relevant in oncology, where it shows promise for diagnosing and evaluating tumor response to therapy. [, , ]

Q10: What are some of the challenges in synthesizing and using [18F]FLT?

A10: Synthesizing [18F]FLT can be challenging due to the need for specialized equipment and expertise in radiochemistry. Low synthesis yields and limited repetition rates have also hindered its widespread clinical application. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.